![molecular formula C14H23NO3 B2397610 tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate CAS No. 2225144-32-9](/img/structure/B2397610.png)
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate
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Description
Tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate, also known as TBFI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBFI is a bicyclic indoline derivative that exhibits high affinity towards the sigma-1 receptor, which is known to play a crucial role in various physiological processes.
Scientific Research Applications
Selective Aerobic Oxidation Catalyst Tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been used as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process efficiently converts a variety of primary and secondary allylic and benzylic alcohols into the corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, demonstrating its utility in selective oxidation reactions (Shen et al., 2012).
Oxidative Dearomatization/Spirocyclization The oxidative dearomatization/spirocyclization of indole-2-carboxamides has been catalyzed using tert-butyl hydroperoxide (TBHP) as the oxidant. This method provides rapid and efficient access to C2-spiro-pseudoindoxyls, showcasing a novel application in the synthesis of complex indole derivatives (Kong et al., 2016).
Synthesis of Important Intermediates Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized with a high yield through a process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions. This synthesis highlights the compound's role in the development of therapeutic agents (Zhang et al., 2018).
Palladium-Catalyzed Intramolecular Iminoannulation N-substituted 2-bromo-1H-indole-3-carboxaldehydes have been converted into various gamma-carboline derivatives through palladium-catalyzed intramolecular iminoannulation. This method illustrates the versatility of tert-butylimines in cyclization reactions to produce heterocyclic compounds with potential pharmaceutical applications (Zhang & Larock, 2003).
properties
IUPAC Name |
tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXDFUBLANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate |
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